molecular formula C17H15N3O2 B2747477 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-80-0

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2747477
CAS RN: 899968-80-0
M. Wt: 293.326
InChI Key: RDLCDTJTNUJNGI-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of naphthyridine derivatives and has shown promising results in scientific research.

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been studied for its potential anti-inflammatory properties. The structure of 1,8-naphthyridine derivatives has been associated with the inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory process. Specifically, analogues of this compound have shown promising LOX inhibitory activity, which could be beneficial in the development of new anti-inflammatory drugs .

Antioxidant Properties

Research indicates that certain 1,8-naphthyridine carboxamides exhibit significant antioxidant activity. This includes the ability to inhibit lipid peroxidation and scavenge free radicals, which are crucial properties in combating oxidative stress-related diseases .

Multi-Target Therapeutic Agent

The compound’s multi-target profile suggests it could be developed as a therapeutic agent that addresses multiple pathways simultaneously. This is particularly valuable in complex diseases where a single-target approach may not be sufficient .

Structure-Activity Relationship (SAR) Studies

The compound serves as a key molecule in SAR studies, helping researchers understand the relationship between the chemical structure of a compound and its biological activity. This knowledge is vital for designing more effective and selective drugs .

Molecular Docking Studies

Molecular docking studies have utilized this compound to explore its binding affinities and modes of interaction with various biological targets. Such studies are essential for predicting the behavior of new drug candidates and guiding the drug design process .

Synthesis of Hybrid Molecules

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, and this compound has been used as a starting point for synthesizing hybrid molecules. These hybrids combine the naphthyridine moiety with other bioactive structures to create novel compounds with enhanced properties .

properties

IUPAC Name

1-methyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-6-3-4-8-14(11)19-16(21)13-10-12-7-5-9-18-15(12)20(2)17(13)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCDTJTNUJNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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